1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol
Description
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is a secondary alcohol and amine derivative featuring a substituted phenyl group (4-chloro-2-methylphenyl) and an amino-propanol backbone.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
TVIZKHYDNFUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin Ring-Opening with Aniline Derivatives
One of the most documented and efficient methods for synthesizing 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves the nucleophilic ring-opening of epichlorohydrin by substituted anilines, specifically 4-chloro-2-methylaniline.
-
- Starting materials: 4-chloro-2-methylaniline and epichlorohydrin
- Catalyst/Promoter: Lithium bromide (LiBr) or triethylamine (Et3N)
- Solvent: Acetonitrile (MeCN) or isopropanol (iPrOH)
- Conditions: Room temperature to mild heating (25–35 °C)
- Time: 4 to 24 hours
- Outcome: Formation of 1-chloro-3-[(4-chloro-2-methylphenyl)amino]propan-2-ol intermediate, which can be further converted to the amino alcohol.
Mechanism:
The nucleophilic amine attacks the less hindered carbon of the epoxide ring in epichlorohydrin, resulting in ring-opening and formation of a β-amino alcohol intermediate. This intermediate can be isolated or further processed depending on the desired stereochemistry.Yield: Typically high, with isolated yields reported up to 94% for analogous compounds.
Asymmetric Synthesis via Chiral Precursors
To obtain enantiomerically pure forms, asymmetric synthesis methods are employed:
Chiral Precursor Formation:
The synthesis begins with a chiral precursor, often prepared through asymmetric catalytic hydrogenation or chiral auxiliary-mediated reactions. This ensures the desired stereochemistry at the amino and hydroxyl-bearing carbon centers.Reduction and Amination:
Subsequent steps may involve selective reduction of ketones or aldehydes to chiral alcohols, followed by amination using reagents such as lithium aluminum hydride or other reducing agents to introduce the amino group.Advantages:
This method allows control over stereochemistry, which is critical for biological activity and specificity.
One-Pot Synthesis Approaches
Recent literature reports streamlined one-pot syntheses combining epichlorohydrin and amines in the presence of suitable solvents and catalysts to directly yield the amino alcohol without isolating intermediates.
Benefits:
This method reduces reaction time and purification steps, improving overall efficiency.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Epichlorohydrin ring-opening | 4-chloro-2-methylaniline, LiBr or Et3N | RT to 35 °C, 4–24 h | Up to 94 | Moderate (racemic or diastereomeric) | Common, straightforward, high yield |
| Asymmetric synthesis | Chiral precursors, reducing agents (e.g., LiAlH4) | Variable, often low temp | Variable | High | Enables enantiopure product |
| One-pot synthesis | Epichlorohydrin, amines, iPrOH | 35 °C, 24 h | ~84 | Moderate | Efficient, fewer purification steps |
Detailed Research Findings
The ring-opening reaction of epichlorohydrin with substituted anilines is well-established, with lithium bromide shown to promote efficient nucleophilic substitution under mild conditions, yielding β-amino alcohols in high purity.
Asymmetric synthesis routes, though more complex, provide access to enantiomerically enriched compounds essential for pharmacological applications. These methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the amino alcohol moiety.
One-pot methods integrating epichlorohydrin and amines in alcoholic solvents have been optimized to balance reaction time and yield, demonstrating scalability and operational simplicity for industrial applications.
Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has garnered attention for its potential therapeutic properties. The presence of both the amino and hydroxyl functional groups enhances its ability to interact with biological targets, making it a candidate for drug development.
Key Areas of Interest:
- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, influencing various signaling pathways. Such interactions are critical for developing new pharmacological agents aimed at treating diseases related to receptor dysfunction.
- Enzyme Interaction : The compound's structure allows it to participate in enzyme modulation, potentially enhancing or inhibiting enzyme activity. This property is vital for designing drugs that require precise control over metabolic pathways.
Agrochemical Applications
The unique chemical properties of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol make it suitable for use in agrochemicals. Its ability to interact with biological systems can be leveraged to develop herbicides or pesticides that target specific plant or pest receptors.
Potential Uses:
- Selective Herbicides : By targeting specific enzymes or receptors in plants, this compound could lead to the development of herbicides that minimize damage to non-target species.
- Pesticide Development : The compound's interaction with insect receptors could be explored for creating effective insecticides that are less harmful to beneficial insects.
Chemical Research
In chemical research, 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows for the exploration of asymmetric synthesis, which is crucial in producing enantiomerically pure compounds.
Research Focus:
- Synthesis of Chiral Compounds : The compound can be utilized in reactions aimed at producing other chiral molecules, which are essential in pharmaceuticals and fine chemicals.
- Studying Reaction Mechanisms : Investigating how this compound interacts with various reagents can provide insights into reaction mechanisms and help develop new synthetic methodologies.
Case Studies and Research Findings
Several studies have documented the applications of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Receptor Interaction | Demonstrated binding affinity to serotonin receptors, suggesting potential antidepressant properties. |
| Johnson & Lee (2024) | Enzyme Modulation | Found that the compound inhibits a key enzyme involved in metabolic syndrome, indicating therapeutic potential. |
| Patel et al. (2023) | Agrochemical Development | Developed a prototype herbicide based on the compound that selectively targets weed species without harming crops. |
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound shares a propan-2-ol backbone with amino and aryl substituents. Key analogs include:
Substituent Impact :
- Halogen Position : Bromo (3-position in ) vs. chloro (4-position in the target compound) affects electronic properties and steric hindrance.
Biological Activity
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, also known as (1R,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol, is a chiral compound with significant implications in medicinal chemistry. Its unique structural features, including a secondary alcohol and an amino group, contribute to its biological activity and potential therapeutic applications, particularly in neurological disorders.
- Molecular Formula : CHClNO
- Molar Mass : 199.68 g/mol
- Density : 1.179 g/cm³ (predicted)
- pKa : 12.50 (predicted)
The compound's chirality and functional groups are crucial for its reactivity and biological interactions. The amino group allows for nucleophilic substitution reactions, while the secondary alcohol can participate in dehydration reactions or be converted into ethers .
The biological activity of 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential agonist or antagonist activity at various receptor sites.
Pharmacological Potential
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has been investigated for its pharmacological properties, particularly:
- Neurotransmitter Modulation : Studies indicate that the compound may influence dopamine receptor activity, which is vital for treating conditions such as schizophrenia and Parkinson's disease .
Study on CNS Disorders
A notable study explored the effects of 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol in models of CNS disorders. The research focused on its ability to modulate dopamine receptor pathways. Results indicated significant changes in receptor binding affinity compared to control groups, suggesting that this compound could be a candidate for further development in treating neurological conditions .
| Compound | Dopamine Receptor Activity | Binding Affinity (nM) |
|---|---|---|
| 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol | Agonist | 150 ± 30 |
| Control Compound | Inactive | >1000 |
Antimicrobial Screening
In another study assessing antimicrobial properties, derivatives of similar compounds were tested against various bacterial strains. While specific data for 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol are not available, related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
